![molecular formula C16H15N3O3S B5767878 isopropyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5767878.png)
isopropyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate
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Overview
Description
Isopropyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate is a chemical compound with various scientific research applications. It is a member of the thiophene family of compounds and is often used in the synthesis of other organic molecules. In
Mechanism of Action
The mechanism of action of isopropyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate is not fully understood. However, it is believed to interact with specific enzymes or receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Isopropyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
Isopropyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a starting material or intermediate in the synthesis of other organic molecules. However, it also has some limitations. It can be expensive to synthesize, and it may not be readily available in large quantities.
Future Directions
For isopropyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate include exploring its potential as a therapeutic agent and identifying new targets for drug development.
Synthesis Methods
The synthesis of isopropyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate involves the reaction of 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylic acid with isopropyl alcohol and a dehydrating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions, and the resulting product is purified through recrystallization or chromatography.
Scientific Research Applications
Isopropyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate has various scientific research applications. One of the most common applications is in the synthesis of other organic molecules. It can be used as a starting material or intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
properties
IUPAC Name |
propan-2-yl 4-cyano-3-methyl-5-(pyridine-3-carbonylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9(2)22-16(21)13-10(3)12(7-17)15(23-13)19-14(20)11-5-4-6-18-8-11/h4-6,8-9H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNBMNXXSGDDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CN=CC=C2)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-cyano-3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2-carboxylate |
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